REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:15]=[C:14]([OH:16])[C:13]2[C:8](=[C:9]([Br:21])[CH:10]=[CH:11][C:12]=2[O:17][CH:18]([CH3:20])[CH3:19])[CH:7]=1)=[O:5])[CH3:2].[CH3:22]C(C)=O.COS(OC)(=O)=O>N>[CH2:1]([O:3][C:4]([C:6]1[CH:15]=[C:14]([O:16][CH3:22])[C:13]2[C:8](=[C:9]([Br:21])[CH:10]=[CH:11][C:12]=2[O:17][CH:18]([CH3:20])[CH3:19])[CH:7]=1)=[O:5])[CH3:2]
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Name
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|
Quantity
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4.92 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)OC(C)C)Br
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Name
|
|
Quantity
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150 mL
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Type
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reactant
|
Smiles
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CC(=O)C
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Name
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Quantity
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4.9 g
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Type
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reactant
|
Smiles
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COS(=O)(=O)OC
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Subsequently the reaction mixture was refluxed for 10 h
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Duration
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10 h
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Type
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CUSTOM
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Details
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Solvent was removed under vacuum
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Type
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CUSTOM
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Details
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the residue was partitioned between water and dichloromethane
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Type
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WASH
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Details
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The combined organic phases were washed three times with 2N NaOH solution and two times with water
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Type
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CUSTOM
|
Details
|
The residue was recrystallized from diethylether
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC)OC(C)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |